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Compound of Interest

Compound Name:
(2R)-2-[(S)-(2-ethoxyphenoxy)-

phenylmethyl]morpholine

CAS No.: 98769-81-4

Cat. No.: B1229295

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Stereochemical Imperative of
Reboxetine
Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used clinically for the

treatment of depression and other neurological disorders.[1][2] Its molecular structure features

two chiral centers, giving rise to four possible stereoisomers: (2R, αR), (2S, αS), (2R, αS), and

(2S, αR). The geometric arrangement of these centers dictates the molecule's three-

dimensional shape, which is critical for its interaction with the norepinephrine transporter (NET).

Pharmacological studies have demonstrated that the biological activity resides predominantly

in the (S,S)-enantiomer, which is a significantly more potent and selective NRI than its (R,R)-

counterpart.[2][3] The diastereomers, (R,S) and (S,R), are even less active. Although often

marketed as a racemic mixture of the (R,R) and (S,S) enantiomers, the superior therapeutic

profile of the pure (S,S)-isomer makes the development of efficient and highly stereoselective

synthetic routes a paramount objective in medicinal and process chemistry.[2][3][4] This
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document outlines robust and validated protocols for the asymmetric synthesis of Reboxetine

isomers, focusing on strategies that provide high levels of enantiomeric and diastereomeric

purity.

Strategic Overview of Asymmetric Synthesis
The synthesis of chiral morpholine derivatives like Reboxetine presents a significant challenge:

the precise control of two adjacent stereocenters.[5][6][7] Several core strategies have been

successfully employed:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting

materials from nature, such as amino acids or amino alcohols. The inherent chirality of the

starting material is transferred through the synthetic sequence to the final product.

Catalytic Asymmetric Synthesis: This powerful strategy employs a small amount of a chiral

catalyst to induce stereoselectivity in a reaction between achiral or prochiral substrates. Key

reactions include asymmetric hydrogenation, epoxidation, and dihydroxylation.

Diastereoselective Reactions: When one chiral center is already present in a molecule, it can

influence the creation of a second chiral center. This substrate-controlled approach is crucial

for setting the relative stereochemistry of the two centers in Reboxetine.

This guide will focus on a validated chiral pool approach and a catalytic diastereoselective

method, providing detailed, actionable protocols.

Method 1: Chiral Pool Synthesis of (S,S)-Reboxetine
from (S)-3-Amino-1,2-propanediol
This strategy builds the chiral morpholine ring from a commercially available, enantiopure C3

building block. The key steps involve the formation of the chiral morpholin-2-ylmethanol

intermediate, followed by the diastereoselective installation of the second chiral center. A

notable synthesis reported in Organic Letters achieved (S,S)-Reboxetine in 30% overall yield

and 99% enantiomeric excess (ee) over eight steps.[8][9]
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The synthesis begins with the protection of (S)-3-amino-1,2-propanediol, followed by cyclization

to form the key morpholine intermediate. This intermediate is then oxidized and coupled with a

Grignard reagent to set the second stereocenter. A final etherification completes the synthesis.
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 (S)-3-Amino-1,2-propanediol

N-Protection & Cyclization

 Protection/Activation 

Chiral (S)-2-(hydroxymethyl)morpholine Intermediate

 Intramolecular Cyclization 

Selective Oxidation to Aldehyde

 e.g., TEMPO oxidation 

Diastereoselective Phenyl Grignard Addition

 PhMgBr, THF 

syn-Diol Intermediate

 Sets (R)-stereocenter 

Mitsunobu Etherification with 2-Ethoxyphenol

 DIAD, PPh3 

(S,S)-Reboxetine

 Deprotection (if needed) 
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Catalyst System

Cu(OAc)₂·H₂O

Diastereoselective Nitroaldol (Henry) Reaction

 Catalyzes 

Chiral Amino Alcohol Ligand
(e.g., (1R,2S)-L1c)

 Catalyzes 

Chiral Aldehyde
((S)- or (R)-)

Nitro Diol Intermediate

 Forms C-C bond,
sets second stereocenter 

Nitro Group Reduction

 e.g., H₂, Raney Ni 

Amino Diol

Cyclization

 e.g., via mesylation 

Reboxetine Isomer
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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